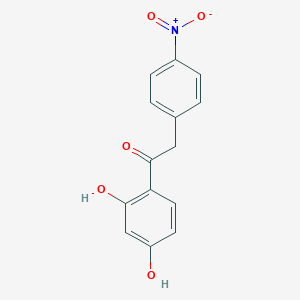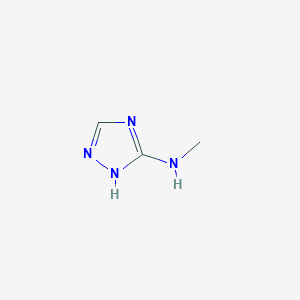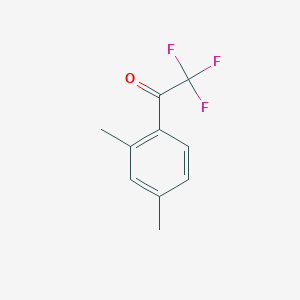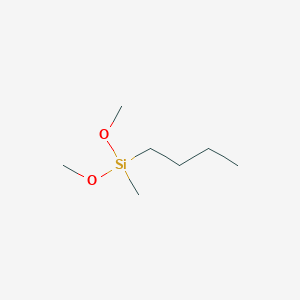
n-Butylmethyldimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₇H₁₈O₂Si and a molecular weight of 162.30 g/mol . It is a transparent liquid commonly used in various chemical processes and industrial applications. The compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Butylmethyldimethoxysilane can be synthesized through the reaction of n-butylmagnesium bromide with methyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
n-Butylmagnesium bromide+Methyltrimethoxysilane→this compound+By-products
Industrial Production Methods: In industrial settings, this compound is often produced using Ziegler-Natta catalyst systems . These systems utilize the compound as an external electron donor to control the polymerization of olefins, such as polypropylene . The catalyst system ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: n-Butylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and pressure.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Applications De Recherche Scientifique
n-Butylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of high-performance polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism by which n-Butylmethyldimethoxysilane exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds enhance the material’s mechanical properties and chemical stability .
Comparaison Avec Des Composés Similaires
- Butyldimethoxymethylsilane
- Allyldimethoxysilane
- Diisopropylethoxysilane
Comparison: n-Butylmethyldimethoxysilane is unique due to its specific combination of butyl and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent compared to other similar compounds .
Propriétés
IUPAC Name |
butyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZILWKTQCRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
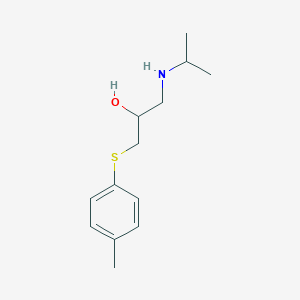
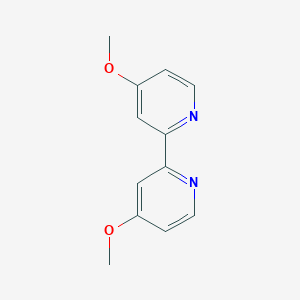
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

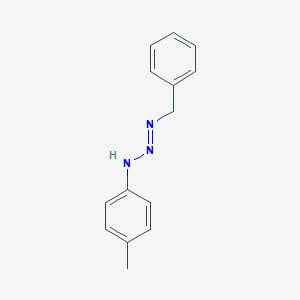
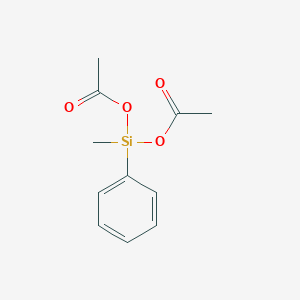

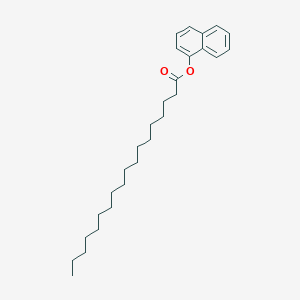
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
